molecular formula C11H12IN5O B8398014 4-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone

4-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone

Cat. No.: B8398014
M. Wt: 357.15 g/mol
InChI Key: LFTXIWVMFHWGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-iodopyrazole with a suitable cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Deiodinated analogs.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-iodopyrazolo[3,4-d]pyrimidine
  • 4-amino-3-bromopyrazolo[3,4-d]pyrimidine
  • 4-amino-3-chloropyrazolo[3,4-d]pyrimidine

Uniqueness

4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone is unique due to the presence of the cyclohexanone moiety, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence the compound’s solubility, stability, and biological activity, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C11H12IN5O

Molecular Weight

357.15 g/mol

IUPAC Name

4-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)cyclohexan-1-one

InChI

InChI=1S/C11H12IN5O/c12-9-8-10(13)14-5-15-11(8)17(16-9)6-1-3-7(18)4-2-6/h5-6H,1-4H2,(H2,13,14,15)

InChI Key

LFTXIWVMFHWGNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C3=NC=NC(=C3C(=N2)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (intermediate N) (13.12 g, 32.7 mmol) was suspended in acetone (240 mL) and the mixture was cooled to 0° C. Added aqueous 5 N HCl (200 mL) dropwise, keeping the temperature less than 4° C. during the addition. After the addition was complete the mixture was allowed to come to ambient temperature and stirred for 18 hours. The remaining solid was removed by filtration, and the filtrate was neutralized with saturated aqueous sodium bicarbonate. The precipitate was collected by filtration and washed with water and dried in vacuo to give 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-cyclohexanone (8.20 g, 32.8 mmol): 1H NMR (DMSO-d6, 400 MHz) 8.23 (s, 1H), 5.18 (m, 1H), 2.64-2.73 (m, 2H), 2.26-2.37 (m, 4H), 2.17-2.30 (m, 2H).
Quantity
13.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

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